Delphinidin 3-glucoside

Vue d'ensemble

Description

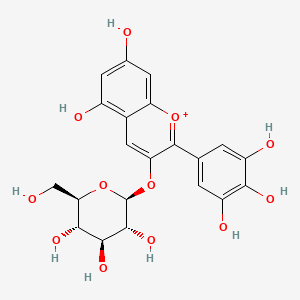

Delphinidin 3-O-glucoside, also known as myrtillin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Delphinidin 3-O-glucoside is considered to be a practically insoluble (in water) and relatively neutral molecule. Delphinidin 3-O-glucoside has been detected in multiple biofluids, such as urine and blood. Within the cell, delphinidin 3-O-glucoside is primarily located in the cytoplasm. Delphinidin 3-O-glucoside exists in all eukaryotes, ranging from yeast to humans. Delphinidin 3-O-glucoside can be converted into delphinidin. Outside of the human body, delphinidin 3-O-glucoside can be found in a number of food items such as fruits, lingonberry, grape wine, and common pea. This makes delphinidin 3-O-glucoside a potential biomarker for the consumption of these food products.

Delphinidin 3-O-beta-D-glucoside is an anthocyanin cation consisting of delphinidin having a beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin 3-O-beta-D-glucoside betaine.

Activité Biologique

Delphinidin 3-glucoside (D3G) is a prominent anthocyanin found in various pigmented fruits and vegetables. Its biological activities have garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes findings from diverse studies to present a comprehensive overview of the biological activity of D3G, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a glycosylated form of delphinidin, characterized by the presence of a glucose molecule attached to the delphinidin aglycone. Its chemical structure contributes to its solubility and bioactivity, allowing it to interact with various biological systems.

Antioxidant Activity

D3G exhibits strong antioxidant properties, which are essential for mitigating oxidative stress—a condition implicated in various chronic diseases.

- Mechanisms of Action : D3G acts through multiple mechanisms:

- Hydrogen Atom Donation : It can donate hydrogen atoms to free radicals, neutralizing them.

- Electron Transfer : D3G can transfer electrons to reactive species, reducing their reactivity.

- Scavenging Activity : It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Table 1: Antioxidant Capacity of this compound

Anti-Inflammatory Effects

D3G has been shown to inhibit inflammatory pathways, notably by modulating cytokine production and signaling pathways associated with inflammation.

- TNF-α Inhibition : Research indicates that D3G inhibits tumor necrosis factor-alpha (TNF-α) signaling, which is crucial in inflammatory responses. It reduces the expression of downstream transcription factors such as NF-kB and AP-1 .

- Case Study : In a study involving atherosclerosis models, D3G administration significantly alleviated high-fat diet-induced inflammation and oxidative stress, showcasing its potential as an anti-inflammatory agent .

Anticancer Properties

D3G exhibits promising anticancer effects across various cancer types through multiple mechanisms.

- Breast Cancer : A study demonstrated that D3G significantly inhibited carcinogenesis in breast epithelial cells by downregulating long non-coding RNA HOTAIR, which is associated with cancer progression. D3G treatment led to reduced cell proliferation and induced apoptosis in cancer cells .

- Colorectal Cancer : In vitro studies showed that D3G inhibited the growth of colorectal cancer cell lines (HCT-116 and HT-29) with IC50 values indicating effective cytotoxicity at relatively low concentrations .

Table 2: Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF10A | N/A | Downregulation of HOTAIR |

| Colorectal Cancer | HCT-116 | 396 ± 23 | Induction of apoptosis |

| HT-29 | 329 ± 17 | Inhibition of cell proliferation |

Cardiovascular Health

D3G has been linked to cardiovascular protection through its effects on endothelial function and platelet activation.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENHPQQLDPAYIJ-PEVLUNPASA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965258 | |

| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50986-17-9, 6906-38-3 | |

| Record name | Delphinidin 3-O-β-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50986-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delphinidin 3-O-glucoside cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN 3-O-GLUCOSIDE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XEQ4P5O4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Delphinidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.